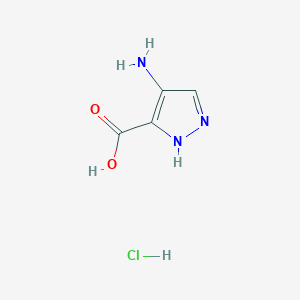

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride

Descripción general

Descripción

“4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride” is a chemical compound with a molecular weight of 191.62 . It is a heterocyclic building block used for the synthesis of more complex pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In a nitric acid medium, the solubility of the compound increases due to the possible protonation of the heterocycle nitrogen atom with the formation of the pyrazolyl cation .Molecular Structure Analysis

The molecular structure of “this compound” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The superposition of both pyrazole rings with the formation of shortened contacts is observed .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The compound’s activity in the calcium mobilization assay was found to be similar to niacin .Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a melting point of 135 °C (dec.) (lit.), a boiling point of 235.85°C (rough estimate), and a density of 1.4748 (rough estimate) .Aplicaciones Científicas De Investigación

Pyrazole Carboxylic Acid Derivatives: Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are notable for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral properties. Their synthetic versatility makes them significant scaffolds in medicinal chemistry, with applications in developing various pharmacological agents. This mini-review provides a comprehensive overview of their synthesis methods and biological applications, serving as a guide for researchers in this field (Cetin, 2020).

Heterocycles Synthesis: Building Blocks for Diverse Applications

The reactivity of certain pyrazoline derivatives makes them valuable as building blocks in synthesizing a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, and others, highlighting their importance in heterocyclic and dyes synthesis. The unique reactivity of these derivatives offers mild conditions for generating various classes of heterocyclic compounds and dyes, suggesting their continued emergence in innovative transformations (Gomaa & Ali, 2020).

Therapeutic Applications of Pyrazolines

Pyrazoline derivatives are recognized for their significant pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their utility spans across cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral activities, and more, showcasing the diverse therapeutic applications of pyrazolines. This review emphasizes the broad pharmacological potential of pyrazoline derivatives and highlights the need for further exploration and development of new drug candidates within this class (Shaaban et al., 2012).

Pyrazole Analogs: A Therapeutic Outlook

Pyrazole analogs have shown clinical efficacy as various pharmacological agents. Despite the withdrawal of some due to side effects, research into new drug candidates bearing the pyrazole moiety has increased. This review explores the diverse pharmacological activities exhibited by recent pyrazole analogs, aiding researchers in drug discovery to design and develop newer candidates with improved efficacy (Ganguly & Jacob, 2017).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The compound’s melting point is 135 °c (dec) (lit), and its boiling point is a rough estimate of 23585°C . These properties may influence its bioavailability.

Result of Action

Some pyrazole derivatives have shown inhibitory activity against influenza a and coxsackie b4 virus .

Action Environment

It’s worth noting that the compound should be stored at 2-8°c .

Análisis Bioquímico

Biochemical Properties

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as xanthine oxidase, where it acts as an inhibitor, thereby reducing the production of uric acid . Additionally, this compound has been shown to bind to various proteins, influencing their structural conformation and activity. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and electrostatic interactions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has demonstrated antiproliferative effects by inhibiting key signaling pathways such as the MAPK pathway . It also affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and apoptosis . In non-cancerous cells, this compound can influence cellular functions such as differentiation and migration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with xanthine oxidase involves the formation of a stable enzyme-inhibitor complex, preventing the conversion of hypoxanthine to uric acid . Additionally, this compound can activate or inhibit various signaling pathways by binding to receptors or other signaling molecules, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function . These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have therapeutic effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound is influenced by factors such as its solubility, molecular size, and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in the cytoplasm, where it interacts with cytosolic enzymes and signaling molecules . Additionally, it can translocate to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of this compound is critical for its activity and function, as it determines the specific biomolecules it can interact with .

Propiedades

IUPAC Name |

4-amino-1H-pyrazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.ClH/c5-2-1-6-7-3(2)4(8)9;/h1H,5H2,(H,6,7)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUMKBFRBYAOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B1442302.png)

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile](/img/structure/B1442307.png)

![tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1442308.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester](/img/structure/B1442316.png)